molecular formula C12H17N5 B15126312 1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine

1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine

Cat. No.: B15126312
M. Wt: 231.30 g/mol
InChI Key: SWKUKSFBIZAOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine is a heterocyclic compound that features a fused pyrazolo[1,5-a]pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to alterations in cell signaling pathways and inducing apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C12H17N5/c13-11-2-6-16(7-3-11)9-10-8-15-17-5-1-4-14-12(10)17/h1,4-5,8,11H,2-3,6-7,9,13H2

InChI Key

SWKUKSFBIZAOFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=C3N=CC=CN3N=C2

Origin of Product

United States

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